molecular formula C17H19N3O3S B5643030 5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5643030
M. Wt: 345.4 g/mol
InChI Key: LENPPTQSAJKFON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structures, such as imidazo[4,5-c]pyridines, typically involves multistep reaction sequences that may include condensation, cyclization, and functionalization steps. For instance, a series of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold was synthesized through a seven-step reaction sequence, highlighting the complexity and precision required in synthesizing such molecules (Evrard et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves spectroscopic techniques such as NMR (1H and 13C) and HRMS. These analyses reveal the presence of specific conformers and provide insights into the molecular geometry of the compound. For instance, the analysis of N-acylhydrazones showed the presence of two conformers, indicating the dynamic nature of these molecules in solution (Evrard et al., 2022).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(20-5-3-13-14(10-20)19-11-18-13)4-8-24-12-1-2-15-16(9-12)23-7-6-22-15/h1-2,9,11H,3-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENPPTQSAJKFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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